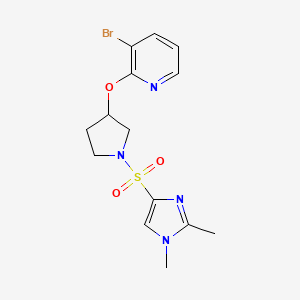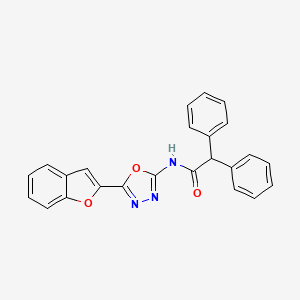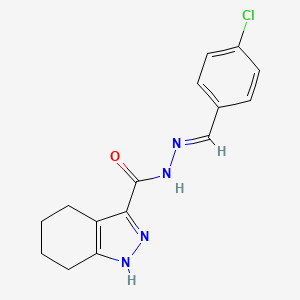
(E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Overview
Description
The compound “(E)-N’-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide” is likely to be an organic compound containing a indazole ring which is a fused two-ring system, consisting of a benzene ring and a nitrogen-containing pyrazole ring. The “E” in the name indicates the geometry around the double bond, with the hydrogen and the 4-chlorobenzylidene group being on opposite sides of the double bond .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The benzylidene moiety would be attached to one of the nitrogen atoms in the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing chloro substituent on the benzylidene moiety, and the electron-donating effect of the nitrogen atoms in the indazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carbohydrazide group and the aromatic indazole ring could impact its solubility, while the chloro substituent could affect its reactivity .Scientific Research Applications
Antiviral Activity
Scientific Field
Pharmacology and Medicinal Chemistry
Application Summary
Indole derivatives, which include the compound , have been reported to exhibit antiviral activity. These compounds are synthesized and tested against various viral pathogens to determine their efficacy.
Methods of Application
Experimental procedures typically involve the synthesis of the compound followed by in vitro assays to test for inhibitory activity against specific viruses. Parameters such as IC50 (the concentration of the compound that is required to inhibit 50% of the viral activity) are measured.
Results Summary
In studies, certain indole derivatives have shown inhibitory activity against influenza A and other viruses, with IC50 values indicating a potent antiviral effect .
Anti-inflammatory Activity
Scientific Field
Biochemistry and Immunology
Application Summary
Indole derivatives are known to possess anti-inflammatory properties, making them potential therapeutic agents for treating inflammation-related disorders.
Methods of Application
The anti-inflammatory activity is assessed using animal models or cell cultures where the compound’s effect on inflammatory markers is measured.
Results Summary
Reductions in pro-inflammatory cytokines and other markers of inflammation have been observed, suggesting the compound’s effectiveness in reducing inflammation .
Anticancer Activity
Scientific Field
Oncology and Molecular Biology
Application Summary
The compound has been explored for its potential to act as an anticancer agent, targeting various cancer cell lines.
Methods of Application
Cancer cell cultures are treated with the compound, and its effects on cell viability, proliferation, and apoptosis are studied.
Results Summary
Some indole derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth .
Antimicrobial Activity
Scientific Field
Microbiology
Application Summary
The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics.
Methods of Application
Microbial cultures are exposed to the compound, and its bactericidal or bacteriostatic effects are evaluated.
Results Summary
The compound has shown effectiveness in inhibiting the growth of certain bacteria, indicating its potential as an antimicrobial agent .
Antidiabetic Activity
Scientific Field
Endocrinology and Metabolic Diseases
Application Summary
Indole derivatives are investigated for their role in modulating blood glucose levels and treating diabetes.
Methods of Application
Animal models of diabetes are used to test the compound’s effect on blood glucose regulation and insulin sensitivity.
Results Summary
Some derivatives have shown promising results in lowering blood glucose levels and improving insulin response .
Neuroprotective Activity
Scientific Field
Neuroscience and Pharmacology
Application Summary
Research has been conducted to evaluate the neuroprotective effects of indole derivatives, which could be beneficial in treating neurodegenerative diseases.
Methods of Application
Neuronal cell cultures or animal models with induced neurodegeneration are treated with the compound to assess its protective effects.
Results Summary
Indole derivatives have been found to exhibit protective effects against neuronal damage and are being studied for their potential in treating conditions like Alzheimer’s disease .
Cycloaddition Reactions in Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
The compound is utilized in cycloaddition reactions, which are fundamental processes in organic synthesis for constructing complex molecular structures.
Methods of Application
Density functional theory (DFT) is often employed to investigate the regio- and stereoselectivities of the [3+2] cycloaddition reactions involving the compound. Theoretical calculations at the PBE0-D3BJ/Def2TZVPP level of theory are used to predict experimental outcomes .
Results Summary
The results from such studies have shown that the compound can engage in cycloaddition reactions with good selectivity, which is crucial for synthesizing specific molecular architectures .
Polymer Crystallization
Scientific Field
Material Science and Polymer Chemistry
Application Summary
This compound is used to enhance the crystallization process of polymers, such as poly(ε-caprolactone), by acting as a nucleating agent that provides a template for crystal growth.
Methods of Application
Small quantities of the compound are dispersed in the polymer, and during the cooling process, it helps direct the crystallization of the polymer, leading to highly aligned crystalline material.
Results Summary
The presence of the compound has been shown to significantly improve the level of polymer crystal orientation, making it more effective than other similar compounds .
Surface-Enhanced Raman Scattering (SERS)
Scientific Field
Analytical Chemistry
Application Summary
The compound is studied for its potential use in SERS, which is a technique that can enhance Raman scattering and is used for detecting trace amounts of substances.
Methods of Application
The compound is applied to colloidal nanoparticles, and its interaction is studied using vibrational spectroscopy and theoretical calculations like Density Functional Theory (DFT).
Results Summary
The compound’s behavior in SERS applications has been characterized, showing promise for the construction of more reliable SERS sensors .
Molecular Docking
Scientific Field
Computational Chemistry and Drug Design
Application Summary
The compound is used in molecular docking studies to predict how it might interact with biological targets, which is crucial for drug design.
Methods of Application
Computational simulations are performed to understand the binding affinities and modes of action of the compound when interacting with proteins or nucleic acids.
Results Summary
These studies provide valuable insights into the compound’s potential as a therapeutic agent, based on its molecular interactions .
Future Directions
properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-11-7-5-10(6-8-11)9-17-20-15(21)14-12-3-1-2-4-13(12)18-19-14/h5-9H,1-4H2,(H,18,19)(H,20,21)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGJXFCLDYQBFQ-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666076 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-N'-(4-chlorobenzylidene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2884661.png)
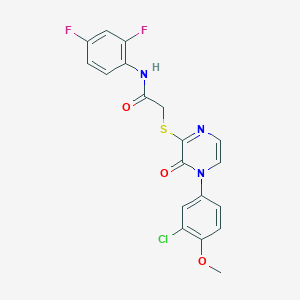
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2884666.png)
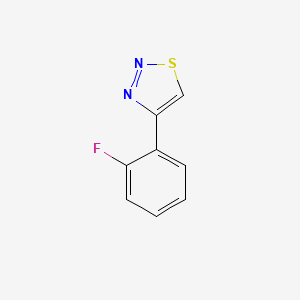
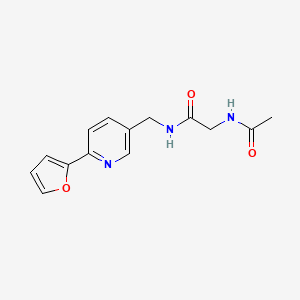
![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2884670.png)
![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884671.png)
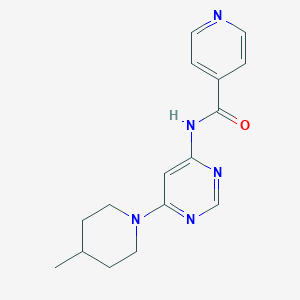
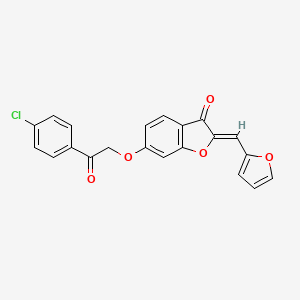
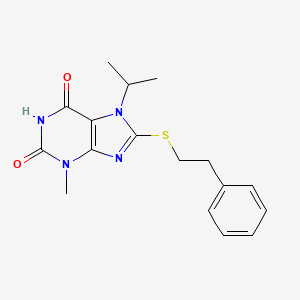
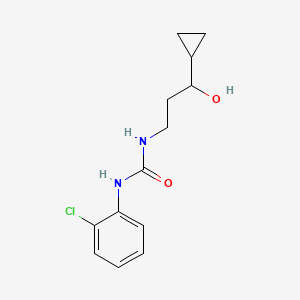
![Ethyl 6-benzyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2884677.png)
